tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate
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Overview
Description
tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a methylsulfamoyl group
Preparation Methods
The synthesis of tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the use of tert-butyl chloroformate and (2S)-2-(methylsulfamoyl)propylamine as starting materials. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to improve efficiency and yield.
Chemical Reactions Analysis
tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonamide groups, leading to the formation of new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The methylsulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate can be compared with other carbamate and sulfonamide compounds. Similar compounds include:
tert-butyl N-[(2S)-2-(methylsulfamoyl)ethyl]carbamate: This compound has a similar structure but with an ethyl group instead of a propyl group, which may affect its reactivity and binding properties.
tert-butyl N-[(2S)-2-(methylsulfamoyl)butyl]carbamate: This compound has a butyl group, which can influence its solubility and interaction with biological targets.
N-[(2S)-2-(methylsulfamoyl)propyl]carbamate: This compound lacks the tert-butyl group, which can affect its stability and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2751603-10-6 |
---|---|
Molecular Formula |
C9H20N2O4S |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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